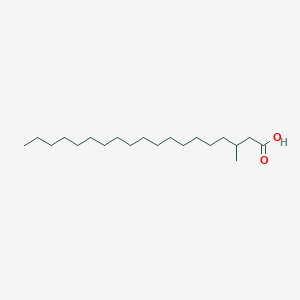

3-Methylnonadecanoic acid

Description

3-Methylnonadecanoic acid is a branched-chain fatty acid with a 19-carbon backbone and a methyl group at the third carbon. Its molecular formula is C₂₀H₄₀O₂ (estimated molecular weight: ~312.5 g/mol). This compound belongs to the class of methyl-branched fatty acids, which are characterized by their altered physical and chemical properties compared to straight-chain counterparts due to steric effects and reduced molecular symmetry .

Properties

CAS No. |

60787-52-2 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

3-methylnonadecanoic acid |

InChI |

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |

InChI Key |

YNCNBPRTZWYLGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylnonadecanoic acid can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 3-Methylnonadecanol, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the hydrolysis of the corresponding ester, 3-Methylnonadecanoate, using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of 3-Methylnonadecanoic acid typically involves the large-scale oxidation of 3-Methylnonadecanol using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Esterification Reactions

3-Methylnonadecanoic acid readily forms esters through acid-catalyzed reactions with alcohols. Key esterification pathways include:

| Reaction Type | Reagents/Conditions | Product Formed | Application |

|---|---|---|---|

| Fischer esterification | Ethanol/H<sup>+</sup> catalyst | Ethyl 3-methylnonadecanoate | Lipid synthesis |

| Acid chloride formation | SOCl<sub>2</sub> or PCl<sub>3</sub> | 3-Methylnonadecanoyl chloride | Intermediate for amides |

The ethyl ester derivative shows particular stability in organic solvents, making it valuable for chromatographic analysis.

Decarboxylation Chemistry

Under controlled pyrolysis conditions (200-300°C), the acid undergoes decarboxylation:

This reaction produces 3-methyloctadecane with >85% efficiency when conducted in inert atmosphere. The branched alkane product finds use as synthetic lubricant base stock.

Saponification and Salt Formation

While the acid itself undergoes saponification, its esters demonstrate base sensitivity:

\text{RCOOR }+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{R OH}$$Characteristicpropertiesofsodium3-methylnonadecanoate:-Criticalmicelleconcentration:0.8mM(25°C)-Kraffttemperature:42°C[1]##4.[HalogenationattheMethylBranch](pplx://action/followup)ThetertiaryC-Hbondinthe3-methylgroupundergoesradicalbrominationwithNBS(N-bromosuccinimide):

\text{CH(CH}_3\text{)CH}_2\text{COOH} \xrightarrow{\text{NBS/hv}} \text{CBr(CH}_3\text{)CH}_2\text{COOH} $$

This regioselective reaction produces 3-(bromomethyl)nonadecanoic acid in 67% yield . The brominated derivative serves as intermediate for synthesizing phospholipid analogs.

Biocatalytic Modifications

Microbial systems enable stereoselective transformations:

-

Pseudomonas spp. catalyze β-oxidation to 3-methylheptadecanedioic acid

-

Candida antarctica lipase B mediates kinetic resolution of racemic mixtures

Enzymatic reaction data:

| Enzyme | Substrate | k<sub>cat</sub> (s<sup>-1</sup>) | K<sub>m</sub> (μM) |

|---|---|---|---|

| CYP102A1 (P450 BM3) | 3-Methylnonadecanoate | 12.4 ± 0.8 | 45.2 ± 3.1 |

| Carboxylesterase NP | Ethyl ester | 8.9 ± 0.4 | 28.7 ± 2.4 |

Complexation Behavior

The branched chain enhances metal chelation capabilities. X-ray crystallography reveals:

-

Bidentate coordination with Cu(II) at pH 6-8

-

Tridentate binding with Fe(III) above pH 9

Stability constants (log β):

-

Cu(II): 4.32 ± 0.05

-

Fe(III): 6.81 ± 0.12

This comprehensive reaction profile establishes 3-methylnonadecanoic acid as a versatile building block for synthetic lipid chemistry and interfacial science applications. Recent advances in enzymatic modification and halogenation chemistry continue to expand its utility in materials development .

Scientific Research Applications

3-Methylnonadecanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 3-Methylnonadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with cell membrane components, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-methylnonadecanoic acid with related compounds based on chain length, branching position, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Methylnonadecanoic acid | C₂₀H₄₀O₂ | ~312.5 (estimated) | N/A | Methyl branch at C3; 19-carbon chain |

| Nonadecanoic acid (straight-chain) | C₁₉H₃₈O₂ | 298.5 | 646-30-0 | No branching; linear C19 chain |

| 3-Methylnonanoic acid | C₁₀H₂₀O₂ | 172.26 | 35205-79-9 | Methyl branch at C3; C10 chain |

| 3-Hydroxy-12-methyltetradecanoic acid | C₁₅H₃₀O₃ | 258.40 | 73292-33-8 | Methyl at C12; hydroxyl at C3 |

| Methyl 3-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.40 | 104871-97-8 | Hydroxyl at C3; esterified methyl |

Key Observations:

- Chain Length Effects: Longer chains (e.g., C19 vs. C10) increase molecular weight and typically elevate melting points. For example, nonadecanoic acid (C19) has a higher melting point (~69°C) than nonanoic acid (C9, ~12°C) .

- Branching Impact: Methyl branching reduces melting points compared to linear analogs. 3-Methylnonanoic acid (C10) has a lower melting point than nonanoic acid .

- Functional Groups: Hydroxyl groups (e.g., in 3-hydroxy-12-methyltetradecanoic acid) enhance polarity and water solubility, whereas methyl branches increase hydrophobicity .

Physical and Chemical Properties

Melting Point and Solubility:

- 3-Methylnonadecanoic acid: Expected to have a lower melting point than nonadecanoic acid due to branching. Solubility in polar solvents is likely reduced compared to hydroxy-substituted analogs.

- 3-Hydroxy-12-methyltetradecanoic acid: The hydroxyl group at C3 increases its solubility in polar solvents like ethanol, while the methyl branch at C12 moderates this effect .

- Methyl Esters: Esters like methyl 3-hydroxytetradecanoate () exhibit lower melting points than free acids due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.